REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:8]([F:10])[F:9].[OH-:11].[Li+].[CH3:13][OH:14].O1C[CH2:18][CH2:17][CH2:16]1.[OH2:20]>>[CH3:16][C:17]([O:20][C:6]1[CH:7]=[CH:2][C:3]([CH:8]([F:10])[F:9])=[CH:4][N:5]=1)([CH3:18])[C:13]([OH:14])=[O:11] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)C(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methanol tetrahydrofuran water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O1CCCC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ester intermediate was purified by flash column chromatography on silica gel eluting with 0 to 10% ether in hexane
|
Type
|
CUSTOM
|
Details
|
The hydrolysis of the ester to the title compound
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)OC1=NC=C(C=C1)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |